5-(5-methyl-2-furyl)-2H-tetrazole
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Overview
Description
“5-Methyl-2-furanmethanol” is a compound that is useful in organic synthesis . It is a colorless to light yellow liquid .
Synthesis Analysis
The synthesis of “5-Methyl-2-furanmethanol” from 5-Hydroxymethylfurfural has been reported . Another study reported the acetylation of 5-aryltetrazoles, 5-(5-methyl-2-furyl)tetrazole, and 5-(1,5-dimethyl-2-pyrrolyl)tetrazole with chloroacetyl chloride .Molecular Structure Analysis
The molecular formula of “5-Methyl-2-furanmethanol” is C6H8O2 . The average mass is 112.127 Da and the monoisotopic mass is 112.052429 Da .Physical And Chemical Properties Analysis
The density of “5-Methyl-2-furanmethanol” is 1.1±0.1 g/cm3. It has a boiling point of 178.5±25.0 °C at 760 mmHg. The vapour pressure is 0.6±0.4 mmHg at 25°C .Scientific Research Applications
- Its furan and tetrazole moieties contribute to its reactivity, making it valuable for designing drug candidates. Scientists explore its derivatives for antiviral, antibacterial, and anticancer activities .
Organic Synthesis and Medicinal Chemistry
These applications highlight the versatility and significance of 5-(5-methyl-2-furyl)-2H-tetrazole in scientific research. Its combination of furan and tetrazole functionalities opens up exciting avenues for innovation and discovery. 🌟
Safety and Hazards
properties
IUPAC Name |
5-(5-methylfuran-2-yl)-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-4-2-3-5(11-4)6-7-9-10-8-6/h2-3H,1H3,(H,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STGNFTIDRYAADO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-methyl-2-furyl)-2H-tetrazole |
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